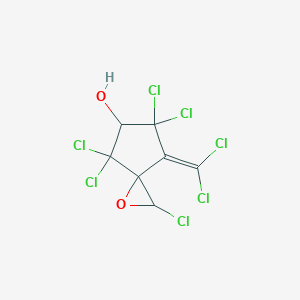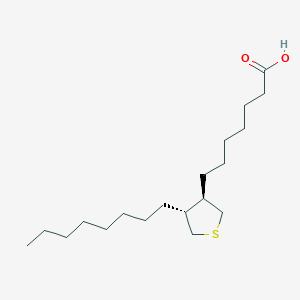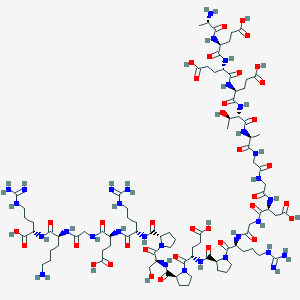
Pro-opiomelanocortin joining peptide(77-97)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-opiomelanocortin joining peptide (77-97), also known as joining peptide (JP), is a neuropeptide that is derived from the precursor protein pro-opiomelanocortin (POMC). POMC is a large protein that is processed into several smaller peptides, including JP, which is located at the C-terminus of the protein. JP has been found to have various physiological and biochemical effects, making it an interesting target for scientific research.
Wirkmechanismus
JP is believed to exert its effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Specifically, JP has been found to bind to the MC2R subtype of MCRs, which are primarily expressed in the adrenal gland and are responsible for stimulating cortisol production. By inhibiting MC2R activation, JP reduces cortisol production and thereby modulates the activity of the HPA axis.
Biochemische Und Physiologische Effekte
In addition to its effects on the HPA axis, JP has been found to have other biochemical and physiological effects. For example, JP has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), from immune cells. This suggests that JP may have anti-inflammatory properties, which could be beneficial for conditions characterized by chronic inflammation, such as autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying JP is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, JP has been well-characterized in terms of its biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying these effects. However, one limitation of studying JP is that it is a relatively small peptide, which may limit its potential for therapeutic development.
Zukünftige Richtungen
There are several future directions for research on JP. One area of interest is the potential therapeutic applications of JP for conditions characterized by HPA axis dysregulation, such as depression and anxiety. Another area of interest is the role of JP in modulating immune function, particularly in the context of chronic inflammation. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of JP on the HPA axis and other physiological systems.
Synthesemethoden
JP can be synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids. After the peptide chain is complete, it can be cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
JP has been studied for its potential role in modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. Specifically, JP has been found to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces the production of cortisol from the adrenal glands. This suggests that JP may have therapeutic potential for conditions characterized by HPA axis dysregulation, such as depression and anxiety.
Eigenschaften
CAS-Nummer |
123723-76-2 |
|---|---|
Produktname |
Pro-opiomelanocortin joining peptide(77-97) |
Molekularformel |
C89H145N31O36 |
Molekulargewicht |
2225.3 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H145N31O36/c1-42(91)70(139)109-48(20-25-64(129)130)76(145)111-49(21-26-65(131)132)77(146)112-50(22-27-66(133)134)78(147)117-69(44(3)122)82(151)105-43(2)71(140)102-37-59(123)101-38-60(124)108-54(36-68(137)138)73(142)104-40-62(126)107-51(14-7-31-99-88(94)95)83(152)118-33-9-17-57(118)80(149)114-52(23-28-67(135)136)84(153)119-34-10-18-58(119)81(150)116-55(41-121)85(154)120-35-11-16-56(120)79(148)113-46(13-6-30-98-87(92)93)75(144)110-47(19-24-63(127)128)72(141)103-39-61(125)106-45(12-4-5-29-90)74(143)115-53(86(155)156)15-8-32-100-89(96)97/h42-58,69,121-122H,4-41,90-91H2,1-3H3,(H,101,123)(H,102,140)(H,103,141)(H,104,142)(H,105,151)(H,106,125)(H,107,126)(H,108,124)(H,109,139)(H,110,144)(H,111,145)(H,112,146)(H,113,148)(H,114,149)(H,115,143)(H,116,150)(H,117,147)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,69-/m0/s1 |
InChI-Schlüssel |
WKYPKQRWPPXGPY-PYQFHIGGSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
Andere CAS-Nummern |
123723-76-2 |
Sequenz |
AEEETAGGDGRPEPSPREGKR |
Synonyme |
COOH-terminally amidated rat JP joining peptide pro-ACTH-endorphin POMJP(77-97) pro-opiomelanocortin joining peptide(77-97) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



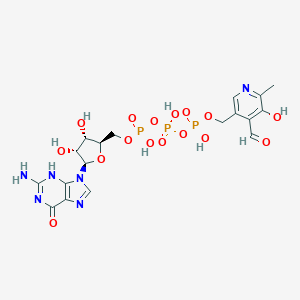
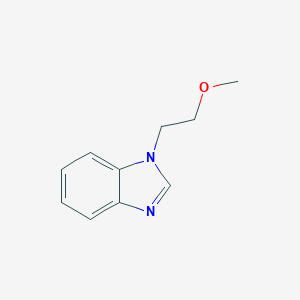

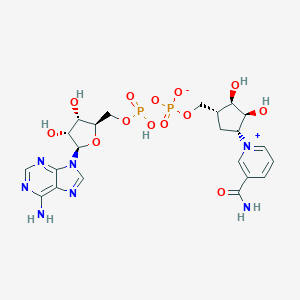
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
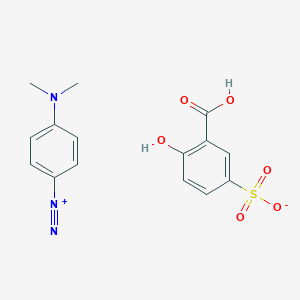
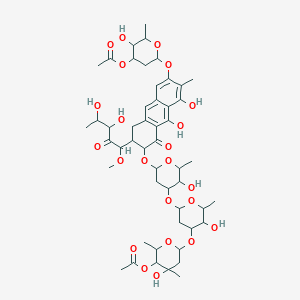
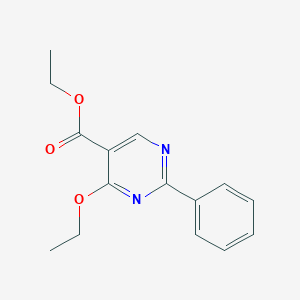
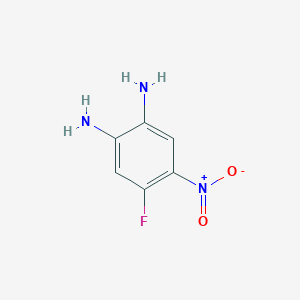
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)


